1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C18H17ClN2 and its molecular weight is 296.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioactive Tetrahydro-β-Carbolines
1-(4-Chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline belongs to a class of compounds known as tetrahydro-β-carbolines (THβCs), which have been identified in both natural products and synthetic compounds. Research has demonstrated that THβCs possess a variety of pharmacological activities, including neuroprotective and anti-inflammatory effects. A comprehensive review by Wang et al. (2021) highlights the design, structures, and biological characteristics of synthetic THβC compounds, providing insights into their potential applications in drug development (Wang et al., 2021).
Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction, a pivotal synthetic technique, is employed for the preparation of tetrahydro-β-carboline scaffolds, which are a common motif in indole-based alkaloids and several pharmaceuticals. Rao et al. (2017) reviewed various strategies for synthesizing these scaffolds, emphasizing their significant role in drug discovery. This suggests the importance of this compound in the synthesis of biologically active molecules (Rao et al., 2017).
Environmental Impact of Chlorophenols
While not directly related to this compound, the environmental impact of chlorophenols, which share the chlorophenyl group, has been extensively studied. Chlorophenols are known for their moderate to high toxicity and potential to cause considerable effects on aquatic life upon long-term exposure. Krijgsheld and Gen (1986) have evaluated the consequences of chlorophenol contamination in the aquatic environment, indicating the broader environmental considerations of compounds with chlorophenyl groups (Krijgsheld & Gen, 1986).
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12/h2-7,10,17,20-21H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDMZCBPIPOOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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